Boc-4-nitro-L-phenylalanine
Overview
Description
Boc-4-nitro-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the para position. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications .
Mechanism of Action
Mode of Action
Boc-4-nitro-L-phenylalanine is a Boc-protected amino acid . The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis . It protects the amino group of the amino acid during peptide bond formation, preventing unwanted side reactions
Pharmacokinetics
The removal of the Boc group typically requires acidic conditions . The bioavailability of this compound would depend on factors such as its absorption in the digestive tract and its metabolic stability.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature, ionic strength, and the presence of other biomolecules could potentially influence its interactions with its targets.
Biochemical Analysis
Biochemical Properties
Boc-4-nitro-L-phenylalanine plays a role in biochemical reactions, particularly in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . The compound interacts with enzymes, proteins, and other biomolecules during these reactions. For instance, it interacts with propylphosphonic anhydride (T3P) as a coupling reagent in the synthesis of amide derivatives .
Cellular Effects
The cellular effects of this compound are primarily observed in its derivatives. Some of the amide derivatives of 4-nitro-L-phenylalanine have shown antimicrobial and antioxidant activities . They have also demonstrated activity against Microsporum gypsuem and Candida albicans .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into various derivatives. The compound is used as a precursor in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Its derivatives have shown good activity for DPPH scavenging and ABTS assay methods
Metabolic Pathways
Its derivatives have been found to act as metal chelating ligands with Fe2+ ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-nitro-L-phenylalanine typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a Boc group. The process begins with the reaction of 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution with tert-butyl alcohol as a co-solvent. The mixture is stirred at room temperature, and the product is extracted and purified .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-4-nitro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products:
Substitution: Various substituted phenylalanine derivatives.
Reduction: 4-amino-L-phenylalanine.
Deprotection: 4-nitro-L-phenylalanine.
Scientific Research Applications
Boc-4-nitro-L-phenylalanine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: It is used in the production of various biochemical reagents and intermediates.
Comparison with Similar Compounds
- Boc-4-iodo-L-phenylalanine
- Boc-4-bromo-L-phenylalanine
- Boc-4-fluoro-L-phenylalanine
- Boc-4-methyl-L-phenylalanine
Comparison: Boc-4-nitro-L-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. Compared to other similar compounds, the nitro group can undergo reduction to form an amino group, providing additional functionality. This makes this compound particularly useful in the synthesis of peptides and the study of protein interactions .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQADBXCNQPHHY-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908424 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33305-77-0, 103451-56-5 | |
Record name | N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33305-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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